molecular formula C18H18N4OS B5732915 N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5732915
M. Wt: 338.4 g/mol
InChI Key: FXSTVAXGEQIMCN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as DMTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTA is a member of the triazole family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, antifungal, and anticancer effects.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and inflammation. N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammatory mediators. N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to have antifungal and antibacterial effects, making it a potential therapeutic agent for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for use in lab experiments, including its high purity and yield, as well as its wide range of biological activities. However, N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in the treatment of cancer and inflammatory diseases, and the elucidation of its mechanism of action. In addition, further studies are needed to determine the safety and toxicity of N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a promising compound for scientific research, with a wide range of potential applications in medicinal chemistry, pharmacology, and biochemistry. The synthesis of N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been optimized to produce high yields and purity, making it a useful compound for laboratory experiments. N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have a variety of biological activities, including antifungal, antibacterial, and anticancer effects, and has potential therapeutic applications in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, as well as its safety and toxicity in vivo.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 2,4-dimethylbenzaldehyde with thiosemicarbazide, followed by the addition of phenylhydrazine and acetic anhydride. The resulting product is then treated with potassium hydroxide to yield N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The synthesis of N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been optimized to produce high yields and purity, making it a useful compound for scientific research.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have a variety of biological activities, including antifungal, antibacterial, and anticancer effects. In addition, N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-8-9-15(13(2)10-12)19-16(23)11-24-18-20-17(21-22-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSTVAXGEQIMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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